molecular formula C5H12ClNO3 B8462338 methyl(2S)-2-amino-3-methoxypropanoatehydrochloride

methyl(2S)-2-amino-3-methoxypropanoatehydrochloride

Cat. No.: B8462338
M. Wt: 169.61 g/mol
InChI Key: DXOQFRDEFFKRDC-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl(2S)-2-amino-3-methoxypropanoatehydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(2S)-2-amino-3-methoxypropanoatehydrochloride typically involves the esterification of the corresponding amino acid. One common method involves the reaction of (S)-2-Amino-3-methoxy-propionic acid with methanol in the presence of a catalyst such as trimethylchlorosilane. This reaction is carried out at room temperature and results in the formation of the methyl ester hydrochloride .

Industrial Production Methods

Industrial production of this compound often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of ion-exchange resins and other purification techniques ensures that the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

methyl(2S)-2-amino-3-methoxypropanoatehydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amino alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino alcohols. Substitution reactions can introduce a variety of functional groups, leading to the formation of more complex molecules .

Scientific Research Applications

methyl(2S)-2-amino-3-methoxypropanoatehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl(2S)-2-amino-3-methoxypropanoatehydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The compound’s chiral nature allows it to interact selectively with certain enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-aminobutyrate hydrochloride
  • Methyl α-aminoisobutyrate hydrochloride
  • Ethyl 4-aminobutyrate hydrochloride

Uniqueness

methyl(2S)-2-amino-3-methoxypropanoatehydrochloride is unique due to its specific chiral configuration and the presence of a methoxy group. This structural uniqueness allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds .

Properties

Molecular Formula

C5H12ClNO3

Molecular Weight

169.61 g/mol

IUPAC Name

methyl (2S)-2-amino-3-methoxypropanoate;hydrochloride

InChI

InChI=1S/C5H11NO3.ClH/c1-8-3-4(6)5(7)9-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1

InChI Key

DXOQFRDEFFKRDC-WCCKRBBISA-N

Isomeric SMILES

COC[C@@H](C(=O)OC)N.Cl

Canonical SMILES

COCC(C(=O)OC)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.